molecular formula C12H8Cl2O2S B8741759 2-(3,4-Dichlorophenyl)-3-hydroxy-4-(methylcarbonyl)thiophene CAS No. 808122-96-5

2-(3,4-Dichlorophenyl)-3-hydroxy-4-(methylcarbonyl)thiophene

Cat. No. B8741759
M. Wt: 287.2 g/mol
InChI Key: RGQFAAYLXUBSJO-UHFFFAOYSA-N
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Patent
US08642786B2

Procedure details

A chloroform (967 mL) solution of 2-(3,4-dichlorophenyl)-3-hydroxy-4-methylcarbonyl-2,5-dichlorothiophene (96.7 g, 221 mmol, purity: 63%) was cooled to −18° C., and to this solution, a chloroform (193 mL) solution of sulfuryl chloride (19.5 mL, 1.15 equivalent amounts) was dropwise added over a period of 20 minutes, followed by stirring at −20° C. for 1 hour. The temperature of the solution was raised to 0° C., and water (193 mL) was dropwise added over a period of 5 minutes, followed by liquid separation. The obtained chloroform solution was sequentially washed with water, a saturated salt solution, a saturated sodium hydrogencarbonate aqueous solution, a saturated sodium thiosulfate aqueous solution and a saturated salt solution, and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, and the solvent was distilled off to obtain a crude product. To the obtained crude product, 2-propanol (967 mL) was added, followed by stirring at 5° C. for 1 hour. The formed crystals were subjected to filtration to give the desired product as a pale yellow solid (49.4 g, yield: 51%).
Quantity
967 mL
Type
reactant
Reaction Step One
Name
2-(3,4-dichlorophenyl)-3-hydroxy-4-methylcarbonyl-2,5-dichlorothiophene
Quantity
96.7 g
Type
reactant
Reaction Step One
Quantity
193 mL
Type
reactant
Reaction Step Two
Quantity
19.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
193 mL
Type
reactant
Reaction Step Three
Quantity
967 mL
Type
solvent
Reaction Step Four
Yield
51%

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)Cl.[Cl:5][C:6]1[CH:7]=[C:8]([C:13]2(Cl)[CH:17]([OH:18])[C:16]([C:19]([CH3:21])=[O:20])=[C:15](Cl)[S:14]2)[CH:9]=[CH:10][C:11]=1[Cl:12].S(Cl)(Cl)(=O)=O.O>CC(O)C>[Cl:5][C:6]1[CH:7]=[C:8]([C:13]2[S:14][CH:15]=[C:16]([C:19]([CH3:21])=[O:20])[C:17]=2[OH:18])[CH:9]=[CH:10][C:11]=1[Cl:12]

Inputs

Step One
Name
Quantity
967 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
2-(3,4-dichlorophenyl)-3-hydroxy-4-methylcarbonyl-2,5-dichlorothiophene
Quantity
96.7 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1(SC(=C(C1O)C(=O)C)Cl)Cl
Step Two
Name
Quantity
193 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
19.5 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
193 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
967 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
by stirring at −20° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the solution was raised to 0° C.
CUSTOM
Type
CUSTOM
Details
followed by liquid separation
WASH
Type
WASH
Details
The obtained chloroform solution was sequentially washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated salt solution, a saturated sodium hydrogencarbonate aqueous solution, a saturated sodium thiosulfate aqueous solution and a saturated salt solution, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
by stirring at 5° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The formed crystals were subjected to filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C=1SC=C(C1O)C(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 49.4 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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